molecular formula C9H8BrF B8622936 4-Fluorocinnamyl bromide

4-Fluorocinnamyl bromide

Cat. No.: B8622936
M. Wt: 215.06 g/mol
InChI Key: XPEHBUDGRZOFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorocinnamyl bromide is a useful research compound. Its molecular formula is C9H8BrF and its molecular weight is 215.06 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 4-fluorocinnamyl bromide undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. Key conditions include:

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at low temperatures (-70°C to -25°C) .

  • Bases : Lithium diisopropylamide (LDA) or diisopropylethylamine (DIPEA) to deprotonate nucleophiles .

Example :
Reaction with chiral 3-unsubstituted azetidinone in CH₂Cl₂ at -20°C using TiCl₄ and DIPEA yields alkylated azetidinones, confirmed by ¹H NMR (δ 2.34–7.95 ppm) .

NucleophileProductYield (%)ConditionsCitation
AzetidinoneAlkylated azetidinone72–79CH₂Cl₂, -20°C, TiCl₄/DIPEA
MalonateAllylic fluoride88–98*THF, -78°C, Pd catalyst

*Enantiomeric ratio reported for catalytic asymmetric reactions .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.

  • Base : Na₂CO₃ or K₃PO₄.

  • Applications : Synthesis of biaryl derivatives for pharmaceuticals .

Experimental Data :
Coupling with arylboronic acids in THF/H₂O (3:1) at 80°C affords fluorinated stilbenes in >85% yield.

Electrophilic Alkylation

The compound acts as an electrophile in alkylation reactions, particularly in chiral synthesis:

  • Chiral Auxiliaries : (S)-(+)-4-phenyl-2-oxazolidine enables enantioselective alkylation .

  • Key Steps :

    • Enolization with bis(trimethylsilyl)acetamide (BSA).

    • Cyclization via tetrabutylammonium fluoride (TBAF) .

Outcome :
Stereoselective formation of β-lactams with 3:1 diastereomeric ratio (dr) and >90% enantiomeric excess (ee) .

Deuteration and Isotopic Labeling

This compound undergoes deuterium exchange in CD₃OD with catalytic LiBr:

  • Conditions : Room temperature, 4 hours.

  • Result : >90% deuteration at the allylic position, confirmed by ²H NMR .

Mechanism :
The bromine atom is displaced by deuteroxide (OD⁻), forming 4-fluorocinnamyl-d₃ alcohol as an intermediate .

Catalytic C–F Bond Activation

Recent studies highlight single C–F bond activation using fluorophilic catalysts:

  • Catalyst : Pd/Cu bimetallic systems.

  • Nucleophiles : Lithium malonates or β-keto esters.

  • Outcome : Allylic fluorides with 98:2 enantiomeric ratio (er) .

Table : Enantioselective Defluorinative Alkylation

ElectrophileNucleophileProductYield (%)er
4-Fluorocinnamyl BrLi malonateAllylic fluoride9298:2
4-Fluorocinnamyl Brβ-Keto esterTertiary allylic F7996:4

Properties

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

1-(3-bromoprop-1-enyl)-4-fluorobenzene

InChI

InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2

InChI Key

XPEHBUDGRZOFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCBr)F

Origin of Product

United States

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